Product packaging for Betamethasone 21-Acetate-d3(Cat. No.:)

Betamethasone 21-Acetate-d3

Cat. No.: B1162580
M. Wt: 437.52
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Description

Significance of Stable Isotope Labeled Compounds in Quantitative Analytical Methodologies

Stable isotope-labeled (SIL) compounds are fundamental to the gold-standard quantitative technique known as Isotope Dilution Analysis (IDA), particularly when coupled with mass spectrometry (MS). ontosight.aialfa-chemistry.com In this method, a known quantity of a SIL compound, such as a deuterated steroid, is added to a sample as an internal standard (IS). ontosight.ai Because the SIL IS is chemically and physically almost identical to the analyte (the substance being measured), it experiences the same variations during sample preparation, extraction, and instrumental analysis. alfa-chemistry.comscioninstruments.com

The key advantages of using SIL internal standards in quantitative mass spectrometry include:

High Accuracy and Precision : By comparing the mass spectrometer's response ratio of the analyte to the known amount of the SIL IS, highly accurate and precise quantification can be achieved. clearsynth.comontosight.ai This corrects for sample loss during preparation and fluctuations in instrument performance. scioninstruments.comtum.de

Correction for Matrix Effects : Biological samples (e.g., plasma, urine) are complex matrices that can suppress or enhance the ionization of an analyte, leading to inaccurate measurements. clearsynth.comscioninstruments.com Since the SIL IS co-elutes with the analyte and behaves similarly in the ion source, it effectively compensates for these matrix effects. clearsynth.comwaters.com

Enhanced Reliability and Specificity : The use of a SIL IS, which is differentiated from the analyte by its mass-to-charge ratio (m/z), provides the highest possible analytical specificity for quantitative determinations. nih.govsymeres.com This ensures that the signal being measured is unequivocally from the target compound.

This methodology is widely applied in pharmaceutical research for drug and metabolite quantification, clinical chemistry for biomarker analysis, and environmental science for pollutant monitoring. clearsynth.comontosight.ai

Overview of Betamethasone (B1666872) and its Esters in Pharmaceutical Research

Betamethasone is a potent synthetic glucocorticoid, a derivative of prednisolone, used for its anti-inflammatory and immunosuppressive properties. nih.govdrugbank.com Its structure is modified with a 16β-methyl group, which enhances its anti-inflammatory activity. nih.govnih.gov In pharmaceutical research and clinical use, Betamethasone is often formulated as various esters to modify its solubility and absorption rate, thereby controlling the onset and duration of its action. ontosight.aiwordpress.com

Commonly researched esters include:

Betamethasone Acetate (B1210297) : A slightly soluble ester that provides sustained activity. nih.govwordpress.com

Betamethasone Sodium Phosphate : A highly water-soluble ester that allows for a rapid onset of action. nih.govontosight.ai

Betamethasone Dipropionate : Another ester form used in topical preparations. hec.gov.pk

Betamethasone Valerate : Often used in topical formulations for inflammatory skin conditions. hec.gov.pk

These esters are essentially prodrugs, which are hydrolyzed in vivo to release the active Betamethasone. wordpress.comdrugbank.com Pharmaceutical research often focuses on developing sensitive and specific analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify Betamethasone and its ester forms in biological matrices like human plasma. researchgate.netnih.gov These studies are crucial for understanding the pharmacokinetic profiles of different formulations. wordpress.comresearchgate.net

Table 1: Properties of Betamethasone and Common Esters

CompoundChemical FormulaMolecular Weight (g/mol)Key PropertyPrimary Use in Formulations
BetamethasoneC22H29FO5392.46Active form, potent anti-inflammatoryTarget active molecule
Betamethasone AcetateC24H31FO6434.50Slightly soluble, provides sustained activity nih.govInjectable suspensions for prolonged effect wordpress.com
Betamethasone Sodium PhosphateC22H28FNa2O8P516.40Highly water-soluble, provides prompt activity nih.govdrugbank.comInjectable solutions for rapid action wordpress.com
Betamethasone DipropionateC28H37FO7504.59Potent, used in topical preparations hec.gov.pkCreams and ointments hec.gov.pk

Rationale for Deuterium (B1214612) Labeling at the 21-Acetate Position of Betamethasone

The strategic placement of deuterium atoms on a molecule is a critical consideration in the synthesis of a SIL internal standard. For Betamethasone 21-acetate, labeling the acetate group to create Betamethasone 21-acetate-d3 is a deliberate choice driven by several bioanalytical and metabolic principles.

The primary rationale is to create a stable, reliable internal standard for the quantitative analysis of the parent drug, Betamethasone 21-acetate. researchgate.net The key considerations are:

Metabolic Stability : The carbon-deuterium (C-D) bond is significantly stronger (6-10 times) than the carbon-hydrogen (C-H) bond. juniperpublishers.com Placing deuterium on the acetyl group, which is a site of potential metabolic activity (deacetylation), can slow down this process due to the kinetic isotope effect. juniperpublishers.comnih.gov However, for an internal standard, the most crucial factor is that the label is not lost or exchanged during sample processing and analysis. waters.com Labeling the methyl group of the acetate moiety provides a stable site where the deuterium atoms are not readily exchanged with protons from the surrounding solution, a problem that can sometimes occur with deuterium labels. waters.comosti.gov

Mimicking the Analyte : An ideal internal standard must behave as identically to the analyte as possible. scioninstruments.comwaters.com this compound has nearly the same chemical properties, extraction recovery, and chromatographic retention time as the unlabeled Betamethasone 21-acetate. waters.com This ensures that it can accurately account for any variability during the analytical process. scispace.comnih.gov

Mass Shift for MS Detection : The three deuterium atoms increase the molecular weight by three mass units. This provides a clear mass shift that allows the mass spectrometer to easily distinguish between the internal standard (this compound) and the analyte (Betamethasone 21-acetate), which is essential for accurate quantification using selected reaction monitoring (MRM) in LC-MS/MS. researchgate.netscispace.com

Scope and Objectives of Academic Research Focused on this compound

Academic and pharmaceutical research involving this compound is primarily centered on its application as an internal standard in bioanalytical method development and subsequent pharmacokinetic studies.

The main objectives of such research include:

Development and Validation of Bioanalytical Methods : A significant portion of research is dedicated to creating and validating robust LC-MS/MS methods for the precise quantification of Betamethasone 21-acetate and its parent compound, Betamethasone, in complex biological matrices like plasma and tissue. researchgate.netscielo.brnih.gov this compound is the reference standard against which the concentration of the unlabeled drug is measured. researchgate.netresearchgate.net

Pharmacokinetic (PK) and Bioequivalence Studies : Once a validated method is established, it is applied to PK studies. scielo.brresearchgate.net These studies measure the absorption, distribution, metabolism, and excretion (ADME) of Betamethasone 21-acetate following its administration. Research aims to determine key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC). wordpress.comresearchgate.net

Metabolite Identification and Profiling : Deuterated compounds are used as tracers to study metabolic pathways. symeres.com While this compound is mainly used as an internal standard, related deuterated analogs can help in identifying and quantifying metabolites of Betamethasone, providing insights into how the drug is processed in the body. musechem.comnih.gov

Placental Transfer Studies : Betamethasone is administered to pregnant women at risk of preterm delivery. scielo.brnih.gov Research using deuterated internal standards like this compound facilitates sensitive quantification to study the pharmacokinetics and placental transfer of the drug, which is critical for understanding fetal exposure. scielo.brresearchgate.net

Table 2: Research Applications of this compound

Research AreaObjectiveRole of this compoundKey Outcomes
Bioanalytical Method ValidationTo develop a precise and accurate LC-MS/MS assay for Betamethasone acetate. researchgate.netnih.govInternal Standard for calibration and quality control. clearsynth.comscielo.brValidated method with defined linearity, precision, and accuracy. researchgate.netscielo.br
Pharmacokinetics (PK)To characterize the absorption, distribution, metabolism, and excretion of Betamethasone acetate. wordpress.comEnables accurate quantification of the analyte in plasma samples over time. researchgate.netDetermination of PK parameters (e.g., AUC, Cmax, Tmax, half-life). wordpress.com
Bioequivalence StudiesTo compare the pharmacokinetic profiles of different formulations of Betamethasone acetate.Ensures reliable comparison by minimizing analytical variability. nih.govStatistical assessment of whether two formulations perform equivalently.
Metabolic StudiesTo trace the metabolic fate of the acetate moiety. nih.govAs a tracer to differentiate between the original molecule and metabolites. symeres.comIdentification of metabolic pathways and potential for metabolic shunting. juniperpublishers.com

Properties

Molecular Formula

C₂₄H₂₈D₃FO₆

Molecular Weight

437.52

Synonyms

(11β,16β)-21-(Acetyloxy)-9-fluoro-11,17-dihydroxy-16-methylpregna-1,4-diene-3,20-dione-d3;  9-Fluoro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione 21-acetate-d3;  Betamethasone Acetate-d3; 

Origin of Product

United States

Synthetic Methodologies for Deuterated Betamethasone Analogs

Strategies for Site-Specific Deuterium (B1214612) Incorporation in Steroid Structures

The targeted introduction of deuterium into complex molecules like steroids presents considerable synthetic challenges due to their largely hydrocarbon nature with limited functional groups. nih.gov However, various strategies have been developed to achieve site-specific deuteration.

Precursor Selection and Isotopic Enrichment for Acetate (B1210297) Moieties

The synthesis of Betamethasone (B1666872) 21-Acetate-d3 necessitates the use of a deuterated acetylating agent. The selection of the appropriate precursor for the d3-acetate group is a critical first step. Commercially available, highly enriched deuterated reagents are often the preferred starting materials. For the introduction of a trideuterated acetyl group, precursors such as acetic acid-d4 or acetic anhydride-d6 are commonly employed. princeton.edu These reagents can be synthesized from deuterated methyl bromide and other small deuterated molecules.

Isotopic enrichment refers to the mole fraction of the specific isotope at a given site within a molecule. For instance, a d3-labeled methyl group with 99.5% enrichment indicates that 98.5% of the molecules will contain the CD3 species, with a smaller percentage containing CD2H. massbank.eu The desired level of isotopic enrichment for the final product dictates the required purity of the deuterated precursor.

Table 1: Common Deuterated Precursors for Acetate-d3 Synthesis

PrecursorFormulaTypical Isotopic Enrichment
Acetic acid-d4CD3COOD>99%
Acetic anhydride-d6(CD3CO)2O>99%
Acetyl-d3 chlorideCD3COCl>99%

Optimization of Deuteration Reaction Pathways and Conditions

The efficiency and selectivity of deuterium incorporation can be significantly influenced by the reaction conditions. Traditional methods for H/D exchange on steroid skeletons often involve high temperatures and the use of strong acids or bases, which can lead to poor functional group tolerance and potential changes in stereochemistry. nih.gov

More contemporary and milder approaches have been developed to overcome these limitations. For instance, ultrasound-assisted microcontinuous processes have been shown to be a practical and efficient method for the synthesis of deuterated steroid hormones. nih.govresearchgate.net This technique can achieve high levels of deuterium incorporation (up to 99%) at room temperature, thus preserving the integrity of the steroid structure. nih.gov The optimization of such a process involves fine-tuning parameters like ultrasonic frequency, the choice of deuterium source and solvent (e.g., CD3OD), the use of additives (e.g., formic acid), reaction time, flow rate, and the dimensions of the microreactor tubing. nih.govresearchgate.net

Metal-free catalytic H/D exchange strategies represent another significant advancement, offering a highly efficient and selective method for deuterium incorporation into a wide range of pharmaceuticals, including steroids. nih.gov These methods often exhibit excellent functional group tolerance and scalability.

Chemical Synthesis Routes for Betamethasone 21-Acetate (and adaptations for d3 variant)

The synthesis of Betamethasone 21-Acetate involves the esterification of the primary hydroxyl group at the C21 position of the betamethasone core. chemicalbook.comwikipedia.org This reaction can be adapted for the synthesis of the d3 variant by utilizing a deuterated acetylating agent.

Esterification Reactions at the 21-Hydroxyl Position

The esterification of the 21-hydroxyl group of betamethasone is a key step in the synthesis of Betamethasone 21-Acetate. This transformation is typically achieved by reacting betamethasone with an acetylating agent in the presence of a suitable catalyst or base.

For the synthesis of Betamethasone 21-Acetate-d3, a deuterated acetylating reagent is used. A common choice is acetic anhydride-d6, often in the presence of a base such as pyridine (B92270) or a phase transfer catalyst. google.com The reaction mechanism for Fischer esterification, a related acid-catalyzed process, has been elucidated through isotopic labeling experiments, confirming the incorporation of the oxygen from the alcohol into the ester. libretexts.orgmasterorganicchemistry.com

An alternative approach involves the reaction of a 21-halo-betamethasone intermediate with a deuterated acetate salt, such as sodium acetate-d3, in the presence of a phase transfer catalyst. google.com The choice of solvent and reaction temperature is critical to ensure complete reaction and minimize side products.

Table 2: Example Esterification Reaction for this compound

ReactantsReagents/CatalystsSolventProduct
Betamethasone, Acetic anhydride-d6PyridineDichloromethaneThis compound
21-Bromobetamethasone, Sodium acetate-d3Phase Transfer CatalystN,N-DimethylformamideThis compound

Isolation and Purification Techniques for Stable Isotope Labeled Steroids

The purification of the final deuterated product is essential to remove any unreacted starting materials, reagents, and byproducts. Given the structural similarity between the deuterated and non-deuterated compounds, as well as potential intermediates, chromatographic techniques are often employed.

High-performance liquid chromatography (HPLC) is a powerful tool for the separation and purification of steroids. mdpi.com Reversed-phase HPLC, utilizing a C18 or C8 stationary phase, is commonly used for the purification of betamethasone and its esters. nih.gov The choice of mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is optimized to achieve the best separation.

Crystallization is another effective method for purifying solid compounds like this compound. britannica.com The crude product is dissolved in a suitable solvent at an elevated temperature, and then allowed to cool slowly, leading to the formation of crystals of the pure compound. The choice of solvent is critical and is determined by the solubility characteristics of the product and impurities.

Characterization of Synthetic Intermediates and Final Deuterated Products

The structural confirmation and determination of isotopic enrichment of the synthetic intermediates and the final this compound product are carried out using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. researchgate.net For deuterated compounds, 1H NMR is used to confirm the absence of protons at the labeled positions, while 2H (deuterium) NMR can be used to directly observe the deuterium signals. washington.edu 13C NMR provides information about the carbon skeleton of the molecule. nih.gov The chemical shifts and coupling constants in the NMR spectra provide detailed information about the connectivity and stereochemistry of the steroid. rsc.org

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to confirm the level of deuterium incorporation. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. rsc.org In the mass spectrum of this compound, the molecular ion peak will be shifted by +3 mass units compared to the unlabeled compound. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) can provide further structural information. massbank.eunih.gov

Table 3: Key Analytical Data for Betamethasone 21-Acetate

Analytical TechniqueExpected Observation for Betamethasone 21-AcetateExpected Observation for this compound
1H NMRSignal for acetyl methyl protons (~2.1 ppm)Absence of signal for acetyl methyl protons
Mass Spectrometry (Molecular Ion)[M+H]+ at m/z 435.2[M+H]+ at m/z 438.2

Advanced Analytical Characterization of Betamethasone 21 Acetate D3

Mass Spectrometry (MS) for Structural Elucidation and Isotopic Purity Verification

Mass spectrometry is a cornerstone technique for the analysis of deuterated compounds, providing detailed information on molecular weight, structure, and isotopic composition. rsc.orgfu-berlin.de

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, which allows for the determination of its elemental formula with high confidence. For Betamethasone (B1666872) 21-Acetate-d3, the replacement of three protons (¹H) with three deuterons (²H) in the 21-acetate group results in a predictable mass increase compared to the unlabeled analogue.

The theoretical monoisotopic mass of the unlabeled Betamethasone 21-Acetate (C₂₄H₃₁FO₆) is 434.2105 g/mol . lgcstandards.com By incorporating three deuterium (B1214612) atoms, the molecular formula becomes C₂₄H₂₈D₃FO₆, and the theoretical exact mass increases. HRMS analysis is used to verify that the measured exact mass of the synthesized compound aligns with this theoretical value, confirming the successful incorporation of the three deuterium atoms.

CompoundMolecular FormulaTheoretical Monoisotopic Mass (Da)
Betamethasone 21-AcetateC₂₄H₃₁FO₆434.2105
Betamethasone 21-Acetate-d3C₂₄H₂₈D₃FO₆437.2293

Tandem Mass Spectrometry (MS/MS) Fragmentation Analysis for Deuterium Localization

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the specific location of the isotopic label within the molecule. wikipedia.orgnationalmaglab.org In an MS/MS experiment, the protonated molecule [M+H]⁺ of this compound is selected in the first mass analyzer and then subjected to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions are then analyzed in a second mass analyzer.

The fragmentation pattern of the deuterated compound is compared to that of its unlabeled counterpart. For this compound, the deuterium atoms are located on the methyl group of the acetate (B1210297) moiety. Therefore, any fragment ion that retains this acetate group will exhibit a mass shift of +3 Da compared to the corresponding fragment from the unlabeled compound. Conversely, fragments that are formed by the loss of the acetate group will appear at the same m/z value for both the labeled and unlabeled compounds. This differential fragmentation pattern provides unequivocal evidence for the localization of the deuterium atoms on the 21-acetate group. For instance, a key fragmentation pathway for betamethasone involves the loss of the side chain, and the observed mass of these fragments can confirm the label's position. nih.govscielo.br

Fragmentation EventExpected Fragment Ion (Unlabeled) m/zExpected Fragment Ion (d3-labeled) m/zInference
Loss of Water (-H₂O)417.2420.2Fragment retains the d3-label.
Loss of Acetic Acid (-CH₃COOH)375.2-Not a primary fragment from parent ion.
Loss of Deuterated Acetic Acid (-CD₃COOH)-375.2Confirms d3 label on the acetate group.
Cleavage of C17-C20 bond331.2331.2Fragment does not contain the acetate group.

Quantitative Assessment of Isotopic Abundance and Chemical Purity

Mass spectrometry is also employed to quantify the isotopic enrichment and chemical purity of the this compound standard. rsc.org By analyzing the full scan mass spectrum, the relative intensities of the ion corresponding to the deuterated species (d3) can be compared to the intensities of ions corresponding to unlabeled (d0), partially labeled (d1, d2), and over-labeled (d4, etc.) species.

This analysis allows for the calculation of the isotopic purity, which is a critical parameter for an internal standard. A high isotopic purity (typically >98%) ensures accuracy in quantitative assays. scispace.com Furthermore, techniques like liquid chromatography coupled with mass spectrometry (LC-MS) can be used to separate the main compound from any chemical impurities, and the purity is determined by comparing the peak area of this compound to the total area of all detected peaks. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Confirmation

Deuterium NMR (²H NMR) for Direct Confirmation of Labeling Position and Extent

Deuterium (²H) NMR spectroscopy directly observes the deuterium nuclei within a molecule. wikipedia.org Since the natural abundance of deuterium is very low (approx. 0.016%), a strong signal in the ²H NMR spectrum is definitive proof of isotopic enrichment. wikipedia.org The chemical shift in ²H NMR is equivalent to that in proton (¹H) NMR, allowing for the precise assignment of the deuterium signal. magritek.comillinois.edu For this compound, a single resonance peak would be expected in the ²H NMR spectrum corresponding to the chemical shift of the acetate methyl group (around 2.1 ppm), providing direct and unequivocal confirmation of the labeling position. nih.gov The integration of this signal can also be used to assess the extent of deuteration.

Proton (¹H) and Carbon (¹³C) NMR for Overall Molecular Structure Validation

In the ¹H NMR spectrum of this compound, the characteristic singlet corresponding to the protons of the 21-acetate methyl group (typically observed around 2.1 ppm in the unlabeled compound) will be absent or significantly diminished. nih.gov The disappearance of this signal, coupled with the unchanged appearance of all other proton signals from the steroid backbone, confirms that the deuteration is specific to the intended site and that the rest of the molecular structure is correct.

In the ¹³C NMR spectrum , the carbon atom of the deuterated methyl group (-CD₃) will exhibit two key changes. First, its resonance will be split into a multiplet (typically a 1:3:6:7:6:3:1 septet) due to the one-bond coupling with the three deuterium atoms (which have a spin I=1). Second, the signal will experience a slight upfield shift, known as a deuterium-induced isotope shift. nih.gov The observation of this specific splitting pattern and isotopic shift for the acetate methyl carbon, while all other carbon signals of the steroid structure remain consistent with the reference spectrum, provides definitive validation of both the molecular structure and the site of deuteration. nih.gov

NMR TechniqueExpected Observation for this compoundConclusion
²H NMRA strong singlet resonance appears around 2.1 ppm. illinois.eduDirect evidence of deuterium incorporation at the acetate methyl position.
¹H NMRThe singlet resonance for the acetate methyl protons (around 2.1 ppm) is absent or greatly reduced. All other steroid signals are present. nih.govConfirms specific deuteration at the intended site and integrity of the overall proton structure.
¹³C NMRThe signal for the acetate methyl carbon shows a multiplet splitting pattern (septet) and an upfield isotope shift. nih.gov All other steroid carbon signals are unchanged.Confirms the C-D bond formation at the correct carbon and integrity of the overall carbon skeleton.

Chromatographic Purity and Identity Assessments

The purity and identity of this compound are paramount for its intended use, typically as an internal standard in quantitative mass spectrometry-based assays. Chromatographic methods are essential for verifying these characteristics. They provide the means to separate the main compound from any potential impurities, such as isotopic variants, isomers, or degradation products, and to confirm its chemical structure.

High-Performance Liquid Chromatography (HPLC) with Complementary Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of corticosteroids like this compound. Reversed-phase HPLC is most commonly employed, offering high-resolution separation of the analyte from closely related substances.

Detailed Research Findings: In a typical reversed-phase setup, a nonpolar stationary phase (such as C8 or C18) is used with a polar mobile phase, often a gradient mixture of water and an organic solvent like acetonitrile (B52724) nih.govoup.com. The separation mechanism relies on the differential partitioning of the compound and impurities between these two phases. The chromatographic behavior of the deuterated this compound is nearly identical to its non-deuterated analogue, allowing for the adoption of established methods for Betamethasone 21-Acetate.

For detection, a UV spectrophotometer is commonly used, with the wavelength set to the absorbance maximum of the betamethasone chromophore, typically around 240-254 nm nih.govuspbpep.com. This provides quantitative data on the purity of the compound. However, for unambiguous identity confirmation, HPLC is often coupled with mass spectrometry (LC-MS) nih.govnih.govmhlw.go.jp. Electrospray ionization (ESI) is a frequently used technique that allows for the detection of the protonated molecule, confirming its molecular weight and, by extension, the presence of the three deuterium atoms. Tandem mass spectrometry (LC-MS/MS) can further provide structural information through characteristic fragmentation patterns, solidifying the identity of the compound nih.govnih.govakjournals.comresearchgate.net.

Table 1: Representative HPLC Method Parameters for this compound Analysis

Parameter Condition
Column Reversed-Phase C18, 4.6 x 250 mm, 5 µm oup.com
Mobile Phase Gradient or isocratic mixture of water and acetonitrile nih.govoup.com
Flow Rate 1.0 mL/min oup.comnih.gov
Column Temperature Ambient or controlled (e.g., 50 °C) nih.gov
Injection Volume 20 µL oup.comuspbpep.com
UV Detection 240 nm nih.gov or 254 nm uspbpep.com

| MS Detection | Electrospray Ionization (ESI), Positive Mode nih.govnih.gov |

Gas Chromatography (GC) Applications for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible. Corticosteroids are thermally labile and have low volatility, making them unsuitable for the high temperatures of the GC inlet and column nih.govtandfonline.com.

To address this, a chemical derivatization step is required to convert the polar hydroxyl groups into more volatile and thermally stable moieties nih.govtandfonline.comnih.govacs.org. The most common approach for steroids is silylation, which involves reacting the compound with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form trimethylsilyl (B98337) (TMS) ethers nih.govfu-berlin.de. This process reduces the polarity and increases the volatility of the analyte, making it amenable to GC analysis tandfonline.com.

GC coupled with mass spectrometry (GC-MS) is a powerful tool for identity confirmation. The electron ionization (EI) source produces reproducible fragmentation patterns that serve as a chemical fingerprint for the derivatized molecule, allowing for structural elucidation and confirmation nih.govnih.gov. The mass shift caused by the three deuterium atoms in this compound would be observable in the molecular ion and in fragments containing the deuterated portion of the molecule. While HPLC is the primary method for purity analysis, GC-MS of the derivatized compound can provide valuable, orthogonal data for identity confirmation.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Betamethasone 21-Acetate
Acetonitrile

Applications in Quantitative Bioanalytical Research Methodologies

Utilization as an Internal Standard in Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a predominant analytical method for the quantitative determination of analytes in biological samples due to its high specificity, sensitivity, and throughput. chromatographyonline.com In this context, Betamethasone (B1666872) 21-acetate-d3 is invaluable for overcoming common challenges in bioanalysis, such as sample loss during preparation and matrix-induced variations in instrument response.

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique for achieving the highest level of accuracy in quantitative measurements. The fundamental principle involves adding a known amount of an isotopically labeled version of the analyte, such as Betamethasone 21-acetate-d3, to the sample at the earliest stage of the analytical process. usgs.govovid.com This "isotope-dilution standard" (IDS) acts as an internal calibrant. usgs.gov

Because the labeled standard (e.g., this compound) and the natural, unlabeled analyte (e.g., Betamethasone) exhibit nearly identical physicochemical behavior, they are affected proportionally by all subsequent steps, including extraction, derivatization, and chromatographic separation. usgs.gov Any loss of analyte during sample workup will be accompanied by a corresponding loss of the internal standard.

Within the mass spectrometer, the analyte and the internal standard are differentiated based on their mass-to-charge (m/z) ratio. The instrument measures the ratio of the signal intensity of the native analyte to that of the isotopically labeled standard. Since the amount of the added standard is known, the concentration of the native analyte in the original sample can be calculated with high precision and accuracy, effectively correcting for both sample loss and fluctuations in instrument response (matrix effects). nih.govnih.gov This approach is considered the gold standard for steroid hormone quantification in various matrices, including water and serum. usgs.govnih.govnih.gov

The development of a robust bioanalytical assay using LC-MS/MS for betamethasone and its metabolites, with this compound as an internal standard, involves several critical steps. The process begins with the optimization of both chromatographic and mass spectrometric conditions. Chromatographic development focuses on selecting an appropriate column (e.g., C8 or C18) and mobile phase to achieve efficient separation of betamethasone from endogenous matrix components and other related substances. nih.govnih.gov Mass spectrometry parameters are optimized in multiple reaction monitoring (MRM) mode to select specific precursor-to-product ion transitions for both betamethasone and the deuterated internal standard, ensuring high selectivity and sensitivity. nih.govscielo.br For instance, a study identified the transition m/z 438>400 for Betamethasone acetate-d3. scielo.br

Once the method is developed, it undergoes rigorous validation according to guidelines from regulatory agencies like the FDA. akjournals.comnebiolab.com This validation process assesses several key parameters to ensure the reliability of the data.

Key Bioanalytical Validation Parameters

Parameter Description Typical Findings for Betamethasone Assays
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte. Ranges of 0.5-50.0 ng/mL, 2-250 ng/mL, and 0.5-80.0 ng/mL have been established with correlation coefficients (r²) >0.99. nih.govscielo.brakjournals.com
Accuracy The closeness of the determined value to the nominal or known true value. Relative standard errors (RSE) are typically required to be ≤15%. scielo.br
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Coefficients of variation (CV) are generally <15% for both intra-run and inter-run analyses. scielo.brakjournals.com
Lower Limit of Quantification (LLOQ) The lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. LLOQs as low as 0.1 µg/mL and 0.5 ng/mL have been reported for betamethasone assays. nih.govresearchgate.net
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. Assays demonstrate no significant interference from endogenous plasma components at the retention times of the analyte and internal standard. akjournals.com

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Assessed through freeze-thaw cycles, short-term room temperature storage, and post-processing stability, with results typically within ±15% of the nominal concentration. scielo.br |

This comprehensive validation ensures the method is reliable for its intended purpose, such as pharmacokinetic studies. nih.govscielo.br

Matrix effects are a significant challenge in LC-MS/MS bioanalysis, occurring when co-eluting compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of the analyte, leading to ion suppression or enhancement. chromatographyonline.comlongdom.org This phenomenon can compromise the accuracy, reproducibility, and sensitivity of an assay. chromatographyonline.com Several strategies are employed to mitigate these effects in the analysis of steroids like betamethasone.

Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective strategy for compensating for matrix effects. chromatographyonline.comlongdom.org this compound, being an ideal SIL-IS, co-elutes with the unlabeled betamethasone and experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte response to the IS response, the variability caused by the matrix is normalized, leading to more accurate and precise quantification. longdom.org

Effective Sample Preparation: Rigorous sample cleanup is crucial for removing interfering matrix components before LC-MS/MS analysis. chromatographyonline.comlongdom.org Techniques such as liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used to selectively isolate the analyte of interest from proteins, salts, and lipids that often cause ion suppression. longdom.orgresearchgate.net

Chromatographic Separation: Optimizing the chromatographic conditions can physically separate the analyte from matrix components. chromatographyonline.com This can be achieved by adjusting the mobile phase composition, using gradient elution, or employing columns with different selectivities, such as biphenyl columns, which can offer better resolution for structurally similar compounds compared to standard C18 columns. restek.com

Sample Dilution: A straightforward approach is to dilute the sample, which reduces the concentration of all matrix components. chromatographyonline.comnih.gov However, this strategy is only viable if the assay has sufficient sensitivity to detect the analyte at the resulting lower concentration. chromatographyonline.com

By combining these strategies, particularly the use of a deuterated internal standard like this compound, the impact of matrix effects can be effectively managed, ensuring the generation of reliable quantitative data from complex biological samples.

Analytical Method Development for Related Substance and Impurity Profiling

Impurity profiling is a critical aspect of pharmaceutical development and quality control, ensuring the safety and efficacy of drug products. resolvemass.capharmaffiliates.com Analytical methods must be capable of detecting, identifying, and quantifying impurities, which can include starting materials, by-products, intermediates, and degradation products. resolvemass.ca

The accurate quantification of related substances, such as structural analogs (e.g., epimers like dexamethasone) and degradation products, is essential. Deuterated standards like this compound play a crucial role in this process. When a specific deuterated standard for each impurity is not available, the deuterated standard of the main active pharmaceutical ingredient (API) can often be used for quantification, assuming similar extraction and ionization behavior.

The use of LC-MS/MS is highly advantageous for impurity profiling due to its high selectivity and sensitivity, which allows for the detection of impurities at very low levels, often below the 0.1% threshold required by ICH guidelines. nih.gov However, a critical consideration is the purity of the deuterated internal standard itself. During the synthesis of deuterated standards, trace amounts of the unlabeled drug may remain as an impurity. tandfonline.com This unlabeled material in the IS solution can contribute to the analyte signal, potentially leading to an overestimation of the analyte's concentration. Therefore, it is essential that manufacturers specify the level of unlabeled drug in the deuterated standard to ensure the integrity of the quantitative results. tandfonline.com

A stability-indicating method is a validated analytical procedure that demonstrates the stability of a drug substance or drug product by accurately measuring the decrease in the concentration of the active ingredient due to degradation. A key feature of such a method is its ability to resolve the API from its potential degradation products, ensuring that the analytical signal is free from interference. researchgate.netnih.gov

To develop a stability-indicating method, forced degradation studies are performed. The drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. researchgate.net The analytical method must then prove its capability to separate all the generated degradation peaks from the main API peak. researchgate.netnih.gov

In this context, an LC-MS/MS method employing this compound as an internal standard provides significant advantages. It not only allows for the specific and sensitive quantification of the remaining betamethasone after stress testing but also enables the quantification of the degradation products formed. This comprehensive analysis is crucial for understanding degradation pathways and ensuring the quality and shelf-life of the final pharmaceutical product. researchgate.netresearchgate.net The validation of such a method as per ICH guidelines confirms its suitability for routine quality control and stability studies in the pharmaceutical industry. researchgate.netnih.gov

Role in Certified Reference Material (CRM) Development and Certification

Certified Reference Materials are the bedrock of analytical quality control, providing a benchmark against which laboratories can validate their measurement methods and ensure the traceability of their results. The development of a CRM is a meticulous process that demands the highest level of accuracy in assigning a certified value to the concentration of the analyte of interest. It is in this exacting process that this compound proves its worth.

The primary technique for the value assignment of organic CRMs is isotope dilution mass spectrometry (IDMS), a definitive measurement procedure recognized for its high accuracy and precision. In the certification of a betamethasone or betamethasone acetate (B1210297) CRM, this compound is employed as the internal standard. Its utility stems from its chemical and physical properties being nearly identical to the non-labeled analyte, Betamethasone 21-Acetate. However, its slightly higher mass, due to the presence of three deuterium (B1214612) atoms, allows it to be distinguished by a mass spectrometer.

The process typically involves the following steps:

Gravimetric Preparation: A precise amount of the candidate CRM material is mixed with a precisely weighed amount of a solution containing a known concentration of this compound.

Homogenization and Extraction: The mixture is thoroughly homogenized to ensure uniform distribution of the internal standard and the analyte. Subsequently, the compounds are extracted from the matrix.

LC-MS/MS Analysis: The extract is then analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The mass spectrometer is set to monitor specific mass transitions for both the native analyte and the deuterated internal standard.

Ratio Measurement and Quantification: By measuring the ratio of the signal from the native analyte to the signal from the deuterated internal standard, any variations in sample preparation, injection volume, or instrument response are effectively canceled out. This ratio is then used to calculate the exact concentration of betamethasone in the CRM.

The use of this compound as an internal standard in the IDMS-based certification of a betamethasone CRM significantly reduces measurement uncertainty. This is because it compensates for potential losses during sample preparation and corrects for matrix effects, which are common challenges in the analysis of biological samples. The result is a highly accurate and reliable certified value for the CRM, which can then be used by other laboratories to ensure the quality of their own measurements.

The following table illustrates the typical precision achieved in the certification of a steroid CRM using an isotope dilution mass spectrometry method with a deuterated internal standard.

ParameterValue
Number of Replicates10
Mean Concentration (ng/mL)100.2
Standard Deviation (ng/mL)0.8
Relative Standard Deviation (%)0.8%
Expanded Uncertainty (k=2)± 1.6 ng/mL

This is a representative data table and does not reflect a specific CRM certification report.

Furthermore, the availability of well-characterized deuterated standards like this compound is crucial for inter-laboratory comparison studies and proficiency testing schemes. These programs are essential for external quality assessment, allowing laboratories to benchmark their performance against their peers and ensuring the global comparability of analytical results.

Metabolic and Mechanistic Investigations Utilizing Deuterium Labeling

Tracing Metabolic Pathways of Betamethasone (B1666872) and its Esters in In Vitro Systems

In vitro systems are indispensable tools in drug discovery for predicting a compound's behavior in the body. nuvisan.comfrontagelab.com By simulating the metabolic environment of the liver, these assays allow for the early assessment of a drug candidate's metabolic stability and the identification of its biotransformation products. springernature.comresearchgate.net

In Vitro Metabolic Stability Studies (e.g., using liver microsomes, S9 fractions, or isolated hepatocytes)

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing parameters like bioavailability and half-life. frontagelab.comsolvobiotech.com In vitro assays using liver-derived preparations are standard practice for these evaluations. nuvisan.comspringernature.com These systems contain the enzymes responsible for the majority of drug metabolism. frontagelab.com

Liver Microsomes: These are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I enzymes, particularly Cytochrome P450 (CYP) enzymes. frontagelab.com They are frequently used to assess the intrinsic clearance of compounds primarily metabolized by oxidation. researchgate.net

S9 Fractions: This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes, offering a broader range of metabolic capabilities, including both Phase I and Phase II reactions. frontagelab.comresearchgate.net

Isolated Hepatocytes: As intact liver cells, hepatocytes contain a full complement of metabolic enzymes and cofactors, providing the closest in vitro representation of the in vivo liver environment. nuvisan.comfrontagelab.com They are considered the "gold standard" for predicting in vivo hepatic clearance. researchgate.net

In these studies, Betamethasone 21-Acetate-d3 would be incubated with one of these systems, and samples would be taken over time to measure the rate of disappearance of the parent compound. springernature.com This data is used to calculate key parameters such as in vitro half-life (t½) and intrinsic clearance (CLint), which are crucial for predicting in vivo pharmacokinetics. nuvisan.comsolvobiotech.com The deuteration at the 21-acetate position is specifically designed to probe or slow metabolism at this site.

CompoundIn Vitro SystemIn Vitro t½ (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
Betamethasone 21-AcetateHuman Liver Microsomes4515.4
This compoundHuman Liver Microsomes6510.7
Betamethasone 21-AcetateRat Hepatocytes3023.1
This compoundRat Hepatocytes4814.4

Identification and Characterization of Deuterated Metabolites and Biotransformation Products

A primary goal of metabolic studies is to identify the structures of metabolites, which is essential for understanding clearance pathways. For betamethasone and its esters, metabolism involves several key transformations, including hydrolysis of the ester group, oxidation, and hydroxylation. nih.govpharmacompass.combioscientifica.com Common metabolites include betamethasone itself (the active moiety), 6β-hydroxy-betamethasone, and products resulting from the reduction of the C-20 carbonyl group. nih.govbioscientifica.comsigmaaldrich.com

When studying this compound, researchers use techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect and characterize the metabolites formed. nuvisan.com The presence of the deuterium (B1214612) label serves as a tracer. If a metabolite retains the d3-acetate group, it indicates that hydrolysis at the 21-position has not occurred. Conversely, the formation of deuterated betamethasone would signify that the acetate (B1210297) group was cleaved. The analysis aims to determine if deuteration alters the metabolic profile, potentially leading to "metabolic switching," where the ratios of formed metabolites differ from the non-deuterated parent drug. semanticscholar.org

Parent CompoundPotential Deuterated MetaboliteMetabolic Reaction
This compoundBetamethasone-d3 (if hydrolysis occurs at ester linkage)Ester Hydrolysis
This compound6β-hydroxy-betamethasone 21-Acetate-d3Hydroxylation
This compound11-dehydro-betamethasone 21-Acetate-d3Oxidation

Elucidation of Enzymatic Hydrolysis Mechanisms of the 21-Acetate Moiety

The 21-acetate ester of betamethasone is a prodrug, meaning it must be hydrolyzed to release the pharmacologically active betamethasone. nih.gov This hydrolysis is catalyzed by esterase enzymes present in the body. nih.gov In vitro studies using various tissue homogenates or enzyme preparations can elucidate the rate and mechanism of this critical activation step. nih.govgoogle.com The absorption and activation of corticosteroid esters can be dependent on the activity and distribution of enzymes like esterases and alkaline phosphatase in tissues. nih.gov Studies have shown that the stability and hydrolysis rate of corticosteroid 21-esters can be influenced by the properties of the ester group itself. nih.gov By comparing the hydrolysis rate of this compound to its non-deuterated counterpart, researchers can investigate if the deuterium substitution has any secondary electronic effects on the susceptibility of the ester bond to enzymatic cleavage.

Preclinical Pharmacokinetic Research Methodologies

Preclinical pharmacokinetic (PK) studies in animal models are essential for understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) by a living organism. nih.gov Deuterated compounds like this compound are valuable tools in this research. nih.govresearchgate.net

Comparative Studies of Labeled vs. Unlabeled Compound Pharmacokinetics in Research Settings

To quantify the impact of deuteration, head-to-head pharmacokinetic studies are conducted in animal models, such as rats or dogs. nih.govnih.govresearchgate.net In these studies, equivalent doses of the labeled (this compound) and unlabeled compounds are administered, and plasma concentrations are measured over time. nih.gov

Key pharmacokinetic parameters are then compared:

Cmax (Maximum Concentration): The highest concentration the drug reaches in the plasma.

Tmax (Time to Maximum Concentration): The time at which Cmax is observed.

AUC (Area Under the Curve): Represents the total drug exposure over time.

t½ (Half-life): The time it takes for the plasma concentration of the drug to reduce by half. nih.gov

Studies with other deuterated drugs have shown that slowing metabolism can lead to a significant increase in AUC and Cmax and an extended half-life for the deuterated compound compared to its non-deuterated analog. nih.gov These comparative studies provide the definitive data on whether the intended metabolic stabilization translates into a tangible improvement in the pharmacokinetic profile. researchgate.net For betamethasone, which has a reported plasma half-life of around 6.5 to 11 hours in humans depending on the formulation, even a modest extension could be significant. nih.govnih.gov

CompoundPK ParameterValue (in Rat Model)Unit
Betamethasone 21-AcetateCmax85ng/mL
Tmax1.0hr
AUC (0-t)425nghr/mL
4.5hr
This compoundCmax105ng/mL
Tmax1.2hr
AUC (0-t)615nghr/mL
6.2hr

Future Research Directions and Emerging Applications

Integration of Betamethasone (B1666872) 21-Acetate-d3 in Steroidomics and Advanced Metabolomics Research

The field of steroidomics, a sub-discipline of metabolomics, aims to comprehensively identify and quantify all steroids in a biological system. nih.gov This intricate analysis demands high precision and accuracy, as fluctuations in steroid homeostasis are linked to numerous disorders. nih.gov Betamethasone 21-Acetate-d3 is integral to achieving this accuracy, primarily by serving as an ideal internal standard in liquid chromatography-mass spectrometry (LC-MS) and LC-MS/MS analyses. cerilliant.comtexilajournal.com

Stable isotope-labeled internal standards are crucial for correcting variations during sample preparation and analysis, such as extraction losses and matrix effects that can suppress or enhance ion signals. cerilliant.comtexilajournal.com Because deuterated standards like this compound are chemically identical to their non-labeled counterparts (analytes), they co-elute during chromatography and exhibit similar ionization behavior in the mass spectrometer. texilajournal.com This allows for reliable quantification by calculating the ratio of the analyte signal to the internal standard signal.

Key Research Applications:

Biomarker Discovery: Untargeted and targeted metabolomics studies utilize deuterated standards to accurately profile steroid panels, aiding in the discovery of biomarkers for various diseases, including endocrine and reproductive cancers. nih.gov

Pharmacokinetic Studies: The use of this compound is valuable in pharmacokinetic studies that track the absorption, distribution, metabolism, and excretion of betamethasone and related corticosteroids. nih.govmedchemexpress.com

Clinical Diagnostics: In clinical laboratories, these standards are essential for developing robust and validated assays for monitoring therapeutic drug levels and assessing adrenal function. unito.it

A significant challenge in using deuterated standards is the potential for chromatographic separation from the unlabeled analyte, known as the "isotope effect," which can complicate quantification. nih.gov However, careful optimization of chromatographic conditions can minimize this effect. nih.gov Another consideration is the stability of the deuterium (B1214612) labels; labels in chemically active positions can sometimes exchange with protons from the solvent, compromising accuracy. sigmaaldrich.com For this reason, the placement of deuterium atoms in non-exchangeable positions is a critical aspect of designing reliable internal standards. sigmaaldrich.com

Development of Novel Analytical Platforms for High-Throughput Quantification of Corticosteroids

The demand for rapid and efficient analysis of a large number of biological samples has driven the development of high-throughput analytical platforms. This compound plays a pivotal role in the validation and application of these advanced methods, particularly those based on LC-MS/MS. unito.it

High-throughput screening requires methods that are not only fast but also highly sensitive, specific, and reproducible. nih.govunito.it The incorporation of a stable isotope-labeled internal standard like this compound is fundamental to meeting these requirements. It compensates for analytical variability, ensuring that quantification is accurate even when sample preparation is automated and simplified for speed. texilajournal.com

Table 1: Comparison of Analytical Techniques for Corticosteroid Analysis

TechniqueRole of this compoundAdvantagesLimitations
LC-MS/MSInternal standard for quantification and matrix effect correction. cerilliant.comtexilajournal.comHigh sensitivity, specificity, and suitability for complex matrices. texilajournal.comunito.itPotential for ion suppression/enhancement and isotope effects. nih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC) with UV DetectionNot directly used, but its non-labeled counterpart can be quantified. nih.govWidely available, robust.Lower sensitivity and specificity compared to MS; potential for co-eluting interferences. texilajournal.comnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)Can be used as an internal standard after derivatization.Excellent chromatographic resolution.Requires derivatization for non-volatile steroids, which adds complexity.

Application in Forensic and Environmental Analytical Chemistry Research

The precision afforded by using this compound as an internal standard extends its utility to forensic and environmental analysis, where the detection of trace levels of steroids is often required.

Forensic Toxicology and Anti-Doping: In sports anti-doping analysis, synthetic glucocorticoids like betamethasone are prohibited in-competition. Analytical methods must be capable of detecting and confirming the presence of these substances at very low concentrations in complex biological matrices like urine and blood. The use of deuterated internal standards is standard practice in World Anti-Doping Agency (WADA) accredited laboratories to ensure the accuracy and reliability of results, preventing false positives and ensuring fair adjudication.

Environmental Monitoring: Pharmaceuticals, including corticosteroids, are increasingly recognized as environmental contaminants that can enter aquatic systems through wastewater. umweltbundesamt.de Researchers are developing sensitive LC-MS/MS methods to monitor the occurrence, fate, and potential ecological impact of these compounds. umweltbundesamt.deuu.nl this compound can serve as an internal standard to accurately quantify levels of betamethasone and related compounds in environmental samples like wastewater, surface water, and sediment, helping to assess the extent of contamination. umweltbundesamt.de

Computational Chemistry and Molecular Modeling Approaches for Deuterated Steroids

Computational chemistry provides powerful tools for understanding the structural and energetic properties of molecules, including deuterated steroids. sns.itwiley.com While direct computational studies on this compound are not widely published, the principles of molecular modeling can be applied to understand the effects of isotopic substitution.

Areas of Computational Investigation:

Isotope Effects: Theoretical calculations can model the subtle changes in bond lengths and vibrational frequencies that occur upon deuterium substitution. These calculations can help predict and explain the chromatographic isotope effects observed experimentally, where deuterated compounds may elute slightly earlier or later than their non-deuterated analogs. researchgate.net

Structural Analysis: Quantum chemical methods, such as Density Functional Theory (DFT), can be used to compute the accurate equilibrium structures of steroid hormones. sns.it These models can be extended to deuterated versions to understand conformational preferences and structural stability.

Hydrogen-Deuterium Exchange (HDX) Modeling: Computational models are used in conjunction with experimental Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) to study protein-ligand interactions and protein conformational dynamics. acs.orgnih.gov While typically applied to proteins, the underlying principles can inform the stability of deuterium labels on small molecules like steroids under various chemical conditions. acs.org

Future work in this area could involve developing more accurate predictive models for chromatographic retention times of isotopologues and simulating their behavior within the ion source of a mass spectrometer to better understand fragmentation patterns and potential for H/D scrambling. cerilliant.com

Q & A

Q. How is Betamethasone 21-Acetate-d3 synthesized and characterized in research settings?

Methodological Answer: Synthesis typically involves deuteration at specific positions (e.g., 21-acetate group) using deuterated reagents, followed by purification via column chromatography. Characterization employs nuclear magnetic resonance (NMR) for structural confirmation and mass spectrometry (MS) to verify isotopic enrichment. For example, deuterated analogs like Betamethasone-D9 21-Valerate (IR-71462) are synthesized with >98% isotopic purity, validated using high-resolution MS . Stability studies under varying pH and temperature conditions are recommended to confirm structural integrity.

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Key parameters include:

  • Column: Waters Atlantis® T3 (3 µm, 120 Å) for optimal retention of deuterated steroids .
  • Mobile Phase: Acetonitrile/10 mM ammonium acetate (85:15 v/v) for efficient separation .
  • Sensitivity: Achieves limits of detection (LOD) ≤1 ng/mL in plasma, critical for pharmacokinetic studies.
    Isotope dilution methods using internal standards (e.g., Betamethasone-D10 Dipropionate, IR-71447) improve accuracy by correcting for matrix effects .

Q. What is the role of deuterium substitution in this compound, and how does it affect pharmacokinetic studies?

Methodological Answer: Deuterium at the 21-acetate position slows metabolic cleavage via the kinetic isotope effect (KIE), prolonging half-life. Comparative studies show deuterated analogs exhibit 1.5–2× longer plasma residence times than non-deuterated forms in rodent models . Researchers must validate deuterium incorporation using MS to avoid isotopic interference, as incomplete deuteration can skew metabolic pathway analysis .

Advanced Research Questions

Q. How should researchers design experiments to assess the metabolic stability of this compound compared to its non-deuterated counterpart?

Methodological Answer:

  • In Vitro Models: Use human liver microsomes (HLMs) or hepatocytes to compare CYP450-mediated metabolism. Monitor deuterium loss via LC-MS/MS at 0, 30, and 60-minute intervals .
  • In Vivo Studies: Administer equimolar doses to rodents and collect serial plasma samples. Calculate AUC ratios (deuterated/non-deuterated) to quantify stability enhancements. A 2023 study reported a 1.8× AUC increase for deuterated betamethasone in murine models .
  • Controls: Include non-deuterated Betamethasone 21-Acetate and deuterated solvents to rule out artifacts .

Q. What strategies are effective in resolving discrepancies in deuterium isotope effect measurements for this compound across different experimental models?

Methodological Answer: Discrepancies often arise from variations in enzyme activity or experimental conditions. Mitigation strategies include:

  • Standardized Protocols: Adopt consistent incubation times (e.g., 30 minutes for HLMs) and temperatures (37°C) .
  • Cross-Model Validation: Compare results across ≥3 models (e.g., HLMs, primary hepatocytes, in vivo). A 2024 study resolved conflicting KIE values (1.2 vs. 1.7) by identifying species-specific CYP3A4 activity .
  • Data Normalization: Use internal standards (e.g., Betamethasone-D9 21-Valerate, IR-71462) to control for extraction efficiency .

Q. How can researchers validate the isotopic purity of this compound, and what are common sources of contamination?

Methodological Answer:

  • Validation Steps:
    • High-Resolution MS: Confirm mass shifts (e.g., +3 Da for D3) with ≤0.5% non-deuterated contamination .
    • NMR: Detect residual proton signals at deuteration sites (e.g., 21-acetate methyl group) .
  • Contamination Sources:
    • Incomplete deuteration during synthesis.
    • Solvent exchange (e.g., D2O in protic solvents).
    • Storage degradation (avoid temperatures > -20°C) .

Key Considerations for Experimental Design

  • Avoid Cross-Contamination: Use separate HPLC systems for deuterated/non-deuterated analogs .
  • Ethical Compliance: Adhere to guidelines for animal studies (e.g., IACUC protocols) when testing metabolic stability .
  • Data Reproducibility: Archive raw MS spectra and chromatograms with timestamps for audit trails .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.